molecular formula C12H14F2O3 B14014677 Ethyl 2,6-difluoro-3-isopropoxybenzoate

Ethyl 2,6-difluoro-3-isopropoxybenzoate

Katalognummer: B14014677
Molekulargewicht: 244.23 g/mol
InChI-Schlüssel: QWOXESOIBSMVCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2,6-difluoro-3-isopropoxybenzoate is an organic compound with the molecular formula C12H13F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen at position 3 is replaced by an isopropoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,6-difluoro-3-isopropoxybenzoate typically involves the esterification of 2,6-difluoro-3-isopropoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for greater efficiency and scalability compared to batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,6-difluoro-3-isopropoxybenzoate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The isopropoxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium amide or thiolates, and the reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzoates with various functional groups.

    Oxidation: The major product is 2,6-difluoro-3-isopropoxybenzaldehyde.

    Reduction: The major product is 2,6-difluoro-3-isopropoxybenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,6-difluoro-3-isopropoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2,6-difluoro-3-isopropoxybenzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the strong electronegativity of fluorine.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,6-difluoro-3-isopropoxybenzoate can be compared with other similar compounds such as:

    Ethyl 2,6-difluorobenzoate: Lacks the isopropoxy group, making it less sterically hindered.

    Ethyl 3-isopropoxybenzoate: Lacks the fluorine atoms, resulting in different electronic properties.

    Ethyl 2,6-dichloro-3-isopropoxybenzoate: Chlorine atoms replace fluorine, leading to different reactivity and binding properties.

This compound is unique due to the combination of fluorine atoms and the isopropoxy group, which confer distinct chemical and physical properties.

Eigenschaften

Molekularformel

C12H14F2O3

Molekulargewicht

244.23 g/mol

IUPAC-Name

ethyl 2,6-difluoro-3-propan-2-yloxybenzoate

InChI

InChI=1S/C12H14F2O3/c1-4-16-12(15)10-8(13)5-6-9(11(10)14)17-7(2)3/h5-7H,4H2,1-3H3

InChI-Schlüssel

QWOXESOIBSMVCW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=CC(=C1F)OC(C)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.